molecular formula C14H15NO3 B13012135 Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate

Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13012135
M. Wt: 245.27 g/mol
InChI Key: SBMAUJALPVPTPO-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by a pyrrole ring substituted with a methoxyphenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions often include refluxing the mixture in ethanol for several hours to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include pyrrole-2-carboxylic acids, alcohol derivatives, and various substituted pyrrole compounds.

Scientific Research Applications

Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-(4-Methoxyphenyl)-5-methyl-1H-pyrazole

Uniqueness

Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO3/c1-9-8-12(15-13(9)14(16)18-3)10-4-6-11(17-2)7-5-10/h4-8,15H,1-3H3

InChI Key

SBMAUJALPVPTPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CC=C(C=C2)OC)C(=O)OC

Origin of Product

United States

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